molecular formula C11H10Br2 B14623626 (2,2-Dibromo-1-ethenylcyclopropyl)benzene CAS No. 58189-55-2

(2,2-Dibromo-1-ethenylcyclopropyl)benzene

Cat. No.: B14623626
CAS No.: 58189-55-2
M. Wt: 302.00 g/mol
InChI Key: UKLUSRBFVOTOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dibromo-1-ethenylcyclopropyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclopropyl group, which is further substituted with two bromine atoms and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromo-1-ethenylcyclopropyl)benzene typically involves the bromination of a cyclopropylbenzene derivative. One common method is the addition of bromine to a cyclopropylbenzene in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the dibromo compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled addition of bromine. The use of solvents such as dichloromethane or carbon tetrachloride can help in dissolving the reactants and facilitating the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the dibromo compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding cyclopropylbenzene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines. This can lead to the formation of hydroxyl or amino derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclopropylbenzene derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

(2,2-Dibromo-1-ethenylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals or agrochemicals, due to its ability to undergo various chemical transformations.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2,2-Dibromo-1-ethenylcyclopropyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

    1,2-Dibromobenzene: Similar in having two bromine atoms attached to a benzene ring, but lacks the cyclopropyl and ethenyl groups.

    2-Bromo-1-phenylcyclopropane: Contains a cyclopropyl group attached to a benzene ring with a single bromine atom.

    1,1-Dibromo-2-phenylethene: Features a phenyl group attached to an ethenyl group with two bromine atoms.

Uniqueness: (2,2-Dibromo-1-ethenylcyclopropyl)benzene is unique due to the combination of a cyclopropyl group, ethenyl group, and two bromine atoms attached to a benzene ring

Properties

CAS No.

58189-55-2

Molecular Formula

C11H10Br2

Molecular Weight

302.00 g/mol

IUPAC Name

(2,2-dibromo-1-ethenylcyclopropyl)benzene

InChI

InChI=1S/C11H10Br2/c1-2-10(8-11(10,12)13)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

UKLUSRBFVOTOIB-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC1(Br)Br)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.